Cas no 1518568-90-5 (N-(5-methyl-1,2-oxazol-4-yl)methylhydroxylamine)

N-(5-methyl-1,2-oxazol-4-yl)methylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- N-(5-methyl-1,2-oxazol-4-yl)methylhydroxylamine
- 1518568-90-5
- N-[(5-methyl-1,2-oxazol-4-yl)methyl]hydroxylamine
- EN300-1834023
-
- インチ: 1S/C5H8N2O2/c1-4-5(2-6-8)3-7-9-4/h3,6,8H,2H2,1H3
- InChIKey: YHTOCIBQHGQPKI-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=C(C=N1)CNO
計算された属性
- せいみつぶんしりょう: 128.058577502g/mol
- どういたいしつりょう: 128.058577502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 89
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 58.3Ų
N-(5-methyl-1,2-oxazol-4-yl)methylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1834023-0.5g |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]hydroxylamine |
1518568-90-5 | 0.5g |
$739.0 | 2023-09-19 | ||
Enamine | EN300-1834023-2.5g |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]hydroxylamine |
1518568-90-5 | 2.5g |
$1509.0 | 2023-09-19 | ||
Enamine | EN300-1834023-1g |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]hydroxylamine |
1518568-90-5 | 1g |
$770.0 | 2023-09-19 | ||
Enamine | EN300-1834023-0.1g |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]hydroxylamine |
1518568-90-5 | 0.1g |
$678.0 | 2023-09-19 | ||
Enamine | EN300-1834023-5.0g |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]hydroxylamine |
1518568-90-5 | 5g |
$3189.0 | 2023-06-03 | ||
Enamine | EN300-1834023-0.05g |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]hydroxylamine |
1518568-90-5 | 0.05g |
$647.0 | 2023-09-19 | ||
Enamine | EN300-1834023-1.0g |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]hydroxylamine |
1518568-90-5 | 1g |
$1100.0 | 2023-06-03 | ||
Enamine | EN300-1834023-5g |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]hydroxylamine |
1518568-90-5 | 5g |
$2235.0 | 2023-09-19 | ||
Enamine | EN300-1834023-10.0g |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]hydroxylamine |
1518568-90-5 | 10g |
$4729.0 | 2023-06-03 | ||
Enamine | EN300-1834023-0.25g |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]hydroxylamine |
1518568-90-5 | 0.25g |
$708.0 | 2023-09-19 |
N-(5-methyl-1,2-oxazol-4-yl)methylhydroxylamine 関連文献
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
N-(5-methyl-1,2-oxazol-4-yl)methylhydroxylamineに関する追加情報
Professional Introduction to N-(5-methyl-1,2-oxazol-4-yl)methylhydroxylamine (CAS No. 1518568-90-5)
N-(5-methyl-1,2-oxazol-4-yl)methylhydroxylamine) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. With a CAS number of 1518568-90-5, this compound represents a unique molecular structure that has been explored for its potential applications in drug development and synthetic chemistry. The oxazole ring system, a key feature of this molecule, is known for its versatility and biological relevance, making it a subject of interest for researchers aiming to develop novel therapeutic agents.
The 5-methyl-1,2-oxazol-4-yl moiety is particularly noteworthy due to its ability to interact with biological targets in a manner that could lead to the development of new pharmacological interventions. This structural component has been studied for its role in modulating enzyme activity and cellular signaling pathways, which are critical in the treatment of various diseases. The presence of a hydroxylamine group further enhances the compound's potential by providing a reactive site for further chemical modifications and functionalization.
In recent years, there has been a surge in research focused on oxazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the oxazole ring can exhibit properties such as anti-inflammatory, antimicrobial, and anticancer effects. The N-(5-methyl-1,2-oxazol-4-yl)methylhydroxylamine molecule, with its unique structural features, is being investigated as a potential lead compound for the development of new drugs that target these pathways.
One of the most compelling aspects of this compound is its potential in the realm of medicinal chemistry. The oxazole ring is known to be stable yet flexible enough to engage with various biological systems. This balance makes it an attractive scaffold for drug design. Additionally, the hydroxylamine group can participate in hydrogen bonding and other interactions with biological molecules, which can be exploited to enhance binding affinity and selectivity.
Recent advancements in computational chemistry have enabled researchers to predict the behavior of complex molecules like N-(5-methyl-1,2-oxazol-4-yl)methylhydroxylamine) with greater accuracy. These simulations have helped in understanding how the molecule might interact with target proteins and enzymes, providing insights into its potential pharmacological effects. Such computational studies are crucial in modern drug discovery, as they can significantly reduce the time and cost associated with experimental trials.
The synthesis of N-(5-methyl-1,2-oxazol-4-yl)methylhydroxylamine) involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the hydroxylamine group at the correct position on the oxazole ring is critical for achieving the desired biological activity. Researchers have developed various synthetic strategies to optimize this process, including catalytic methods that enhance yield and purity.
In addition to its pharmaceutical applications, this compound has shown promise in materials science and industrial chemistry. The unique properties of the oxazole ring make it suitable for use in polymer additives and specialty chemicals. For instance, derivatives of oxazole have been used to improve the thermal stability and mechanical strength of polymers. The hydroxylamine group also contributes to these properties by enabling cross-linking reactions that enhance material durability.
The growing interest in N-(5-methyl-1,2-oxazol-4-yl)methylhydroxylamine) is reflected in the increasing number of patents and publications dedicated to its study. Researchers are exploring its potential not only as a standalone therapeutic agent but also as a building block for more complex molecules. This approach allows for the creation of libraries of compounds that can be screened for biological activity, thereby accelerating the drug discovery process.
The future prospects for this compound are promising, with ongoing research aimed at uncovering new applications and refining synthetic methodologies. As our understanding of molecular interactions continues to evolve, so too will our ability to harness the potential of N-(5-methyl-1,2-oxazol-4-yl)methylhydroxylamine). Whether it emerges as a lead compound for a new drug or finds utility in other scientific domains, its significance in advancing chemical and biomedical research is undeniable.
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